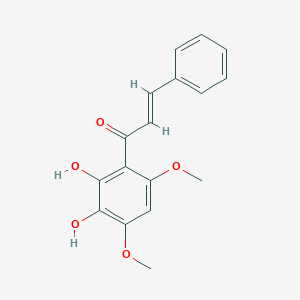

2',3'-Dihydroxy-4',6'-dimethoxychalcone

Description

from the leaves of green perilla (Perilla frutescens var. crispa f. viridis); structure in first source

Structure

3D Structure

Propriétés

Formule moléculaire |

C17H16O5 |

|---|---|

Poids moléculaire |

300.30 g/mol |

Nom IUPAC |

(E)-1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C17H16O5/c1-21-13-10-14(22-2)16(19)17(20)15(13)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3/b9-8+ |

Clé InChI |

IAYOHSHBLLHXFB-CMDGGOBGSA-N |

SMILES isomérique |

COC1=CC(=C(C(=C1C(=O)/C=C/C2=CC=CC=C2)O)O)OC |

SMILES canonique |

COC1=CC(=C(C(=C1C(=O)C=CC2=CC=CC=C2)O)O)OC |

Synonymes |

2',3'-dihydroxy-4',6'-dimethoxychalcone |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2',3'-Dihydroxy-4',6'-dimethoxychalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-Dihydroxy-4',6'-dimethoxychalcone (DDC) is a naturally occurring chalcone (B49325) found in sources such as green perilla (Perilla frutescens). This document provides a comprehensive technical overview of DDC, focusing on its synthesis, and significant biological activities, including its neuroprotective, anti-inflammatory, and anti-amyloidogenic properties. The primary mechanism of action for its neuroprotective and anti-inflammatory effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. This guide consolidates available quantitative data, details experimental methodologies, and presents visual representations of its mechanism of action to support further research and development.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (E)-1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one |

| Molecular Formula | C₁₇H₁₆O₅ |

| Molecular Weight | 300.31 g/mol |

| Appearance | Solid |

| Natural Sources | Green perilla (Perilla frutescens) |

Synthesis

The synthesis of this compound, like other chalcones, is typically achieved through a Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone (B1666503) with a benzaldehyde (B42025).

General Experimental Protocol: Claisen-Schmidt Condensation

A general protocol for the synthesis of chalcones via Claisen-Schmidt condensation is as follows:

-

Reactant Preparation: An appropriate acetophenone (e.g., 2',3'-dihydroxy-4',6'-dimethoxyacetophenone) and benzaldehyde are dissolved in a suitable solvent, typically ethanol (B145695) or methanol.

-

Base Catalyst: An aqueous or alcoholic solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is added dropwise to the stirred solution of the reactants. The reaction is usually carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Specific details for the synthesis of this compound were not found in the public domain at the time of this writing.

Biological Activities and Mechanism of Action

DDC has demonstrated significant potential in several therapeutic areas, primarily driven by its ability to modulate the Nrf2-ARE signaling pathway.

Neuroprotective Effects

DDC exhibits protective effects against glutamate-induced neurotoxicity.[1][2] This is particularly relevant for neurodegenerative diseases where excitotoxicity plays a crucial role.

Mechanism of Action: Nrf2-ARE Pathway Activation

DDC activates the Nrf2-ARE pathway, a primary cellular defense mechanism against oxidative stress.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by DDC, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis. The upregulation of these genes enhances the cellular antioxidant capacity, thereby protecting neurons from oxidative damage induced by glutamate.[1][2]

Quantitative Data

| Assay | Cell Type | Treatment | Result |

| Glutamate-Induced Neurotoxicity | Primary Cortical Cultures | Pre-treatment with DDC | Significant inhibition of neurotoxicity in a concentration-dependent manner.[1][2] |

Experimental Protocol: Glutamate-Induced Neurotoxicity Assay

-

Cell Culture: Primary cortical neurons are cultured in appropriate media and plates.

-

DDC Treatment: Cells are pre-treated with varying concentrations of DDC for a specified period (e.g., 24 hours).

-

Glutamate Exposure: Glutamate is added to the culture medium to induce excitotoxicity.

-

Viability Assessment: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

Anti-inflammatory Effects

DDC has shown dose-dependent anti-inflammatory activity in a mouse model of chronic contact dermatitis by suppressing increases in auricular thickness.[3] The underlying mechanism is also attributed to the activation of the Nrf2-ARE pathway, leading to the upregulation of antioxidant enzymes.[3]

Quantitative Data

| In Vivo Model | Treatment | Result |

| Chronic Contact Dermatitis (Mouse) | Topical administration of DDC | Dose-dependent suppression of auricular thickness increase.[3] |

Inhibition of Amyloid β-Protein (Aβ42) Aggregation

DDC has been identified as an inhibitor of Amyloid β-protein (Aβ42) fibrillization and aggregation.[4] This suggests a potential therapeutic role in Alzheimer's disease, where Aβ plaque formation is a key pathological hallmark.

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ42 Aggregation

-

Aβ42 Preparation: Monomeric Aβ42 peptide is prepared by dissolving the lyophilized powder in a suitable solvent (e.g., hexafluoroisopropanol) followed by removal of the solvent and resuspension in an appropriate buffer.

-

Incubation: Aβ42 is incubated at a specific concentration in the presence or absence of varying concentrations of DDC.

-

ThT Fluorescence Measurement: At different time points, aliquots of the incubation mixture are added to a solution of Thioflavin T. The fluorescence intensity is measured at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. A decrease in fluorescence in the presence of DDC indicates inhibition of Aβ42 fibril formation.

Detailed Experimental Methodologies

Western Blot Analysis for Nrf2 Activation

-

Cell Lysis: After treatment with DDC, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin). This is followed by incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a promising natural product with significant therapeutic potential, particularly in the areas of neuroprotection and anti-inflammatory applications. Its ability to activate the Nrf2-ARE pathway provides a clear mechanistic basis for its observed biological effects. Furthermore, its inhibitory action on Aβ42 aggregation opens avenues for its investigation in the context of Alzheimer's disease.

Future research should focus on:

-

Elucidating the precise molecular interactions between DDC and Keap1.

-

Conducting comprehensive in vivo studies to evaluate its efficacy and pharmacokinetic profile for various disease models.

-

Performing detailed structure-activity relationship (SAR) studies to optimize its potency and drug-like properties.

-

Investigating its potential in other oxidative stress-related pathologies.

This technical guide provides a foundational understanding of this compound to aid researchers and drug development professionals in advancing the scientific knowledge and potential therapeutic applications of this compelling molecule.

References

An In-depth Technical Guide to 2',3'-Dihydroxy-4',6'-dimethoxychalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',3'-Dihydroxy-4',6'-dimethoxychalcone, a chalcone (B49325) with significant neuroprotective potential. This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its role in the activation of the Nrf2-ARE signaling pathway. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development.

Chemical Structure and Identification

This compound is a flavonoid derivative belonging to the chalcone class. Its structure is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.

Chemical Structure:

Table 1: Chemical Identifiers [1]

| Identifier | Value |

| IUPAC Name | (E)-1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one |

| Molecular Formula | C17H16O5 |

| SMILES | COC1=CC(=C(C(=C1C(=O)/C=C/C2=CC=CC=C2)O)O)OC |

| InChIKey | IAYOHSHBLLHXFB-CMDGGOBGSA-N |

| PubChem CID | 14159747 |

| ChEMBL ID | CHEMBL1446527 |

Physicochemical Properties

Table 2: Computed and Analog-Based Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 300.31 g/mol | PubChem (Computed)[1] |

| XLogP3 | 3.5 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem (Computed)[1] |

| Rotatable Bond Count | 4 | PubChem (Computed)[1] |

| Melting Point | 196 °C | Experimental, for 2',4-dihydroxy-4',6'-dimethoxychalcone[2] |

Note: The melting point is for a closely related analog and should be considered as an estimate.

Biological Activity and Signaling Pathways

This compound has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Neuroprotective Effects

Research has demonstrated that this compound exhibits significant neuroprotective effects against glutamate-induced neurotoxicity in primary cortical cultures. This protection is mediated through the activation of the Nrf2-ARE pathway in astrocytes, leading to an increase in the synthesis and release of glutathione (B108866) (GSH), which in turn protects neurons from oxidative damage.

Nrf2-ARE Signaling Pathway

The mechanism of action involves the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and bind to the ARE. This binding initiates the transcription of a suite of antioxidant and cytoprotective genes.

References

Unveiling 2',3'-Dihydroxy-4',6'-dimethoxychalcone: A Technical Guide to its Natural Sources and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific knowledge on 2',3'-Dihydroxy-4',6'-dimethoxychalcone (DDC), a naturally occurring chalcone (B49325) with promising neuroprotective properties. This document details its known natural sources, discusses the current landscape of its quantitative analysis, presents a generalized experimental protocol for its isolation, and elucidates its mechanism of action through the Nrf2-ARE signaling pathway.

Natural Sources of this compound

This compound has been identified in a limited number of plant species. The primary documented sources are:

-

Green Perilla Leaves (Perilla frutescens) : This edible plant, widely used in East Asian cuisine and traditional medicine, is a known source of DDC.[1][2][3] The compound is found in the leaves of the plant.[1][3]

-

Ulex europaeus L. : Also known as gorse, this leguminous shrub is another identified natural source of this chalcone.[4]

Quantitative Analysis

A thorough review of the available scientific literature did not yield specific quantitative data on the concentration or yield of this compound from its natural sources, Perilla frutescens or Ulex europaeus. While studies on Perilla frutescens have quantified other compounds like rosmarinic acid and luteolin-7-O-diglucuronide, the specific yield of DDC has not been reported.[4][5][6][7] Similarly, research on Ulex europaeus has focused on the quantification of other flavonoids and isoflavonoids.

For comparison, the yield of a structurally related chalcone, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, from the dried flower buds of Cleistocalyx operculatus has been reported to be approximately 0.69 grams per 5 kilograms of dried plant material.[8] This information is presented for contextual purposes only and should not be extrapolated to predict the yield of DDC from its sources.

Table 1: Status of Quantitative Data for this compound

| Compound | Natural Source | Reported Yield/Concentration |

| This compound | Perilla frutescens | Data not available |

| This compound | Ulex europaeus | Data not available |

Generalized Experimental Protocol for Extraction and Isolation

While a specific, validated protocol for the extraction and isolation of this compound from its natural sources is not detailed in the available literature, a generalized methodology can be proposed based on standard practices for chalcone and flavonoid isolation from plant materials. This protocol serves as a foundational workflow that would require optimization for the specific plant matrix and target compound.

General Experimental Workflow

Caption: Generalized workflow for the extraction and isolation of chalcones.

Detailed Methodologies

3.2.1. Plant Material Preparation

-

Collection: Collect fresh leaves of Perilla frutescens or the relevant parts of Ulex europaeus.

-

Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight or use a laboratory oven at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.

-

Grinding: Once completely dry, grind the plant material into a fine powder using a laboratory mill to increase the surface area for efficient extraction.

3.2.2. Extraction

-

Solvent Selection: Based on the polarity of chalcones, solvents such as dichloromethane, ethyl acetate, or diethyl ether are suitable for extraction.[9]

-

Maceration/Soxhlet Extraction:

-

Maceration: Soak the powdered plant material in the selected solvent at room temperature for a specified period (e.g., 24-72 hours) with occasional agitation. Repeat the process multiple times with fresh solvent.

-

Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus, which allows for continuous extraction with a fresh supply of the solvent.

-

-

Filtration and Concentration:

-

Filter the combined extracts through filter paper (e.g., Whatman No. 1) to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., <40°C) to obtain the crude extract.

-

3.2.3. Purification and Isolation

-

Column Chromatography:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of non-polar to polar solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol).

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate.

-

Monitor the fractions by thin-layer chromatography (TLC) using an appropriate solvent system and visualize the spots under UV light or with a suitable staining reagent.

-

-

Pooling and Further Purification:

-

Pool the fractions that show the presence of the target compound.

-

For final purification, the pooled fractions can be subjected to further chromatographic steps, such as preparative HPLC or recrystallization from a suitable solvent system to obtain the pure this compound.

-

3.2.4. Characterization

The structure of the isolated compound should be confirmed using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For the complete structural elucidation of the molecule.

Biological Activity and Signaling Pathway

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[1][2][7] This pathway is a critical cellular defense mechanism against oxidative stress.

The Nrf2-ARE Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.

Upon exposure to oxidative stress or Nrf2 activators like DDC, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates into the nucleus. In the nucleus, Nrf2 forms a heterodimer with a small Maf (sMaf) protein and binds to the Antioxidant Response Element (ARE) located in the promoter region of numerous target genes.

This binding initiates the transcription of a battery of cytoprotective and antioxidant enzymes, including:

-

Heme oxygenase-1 (HO-1)

-

NAD(P)H: quinone oxidoreductase 1 (NQO1)

-

Glutamate-cysteine ligase (GCL) , the rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH).

The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles. The activation of the Nrf2-ARE pathway by DDC has been shown to be mediated, at least in part, by the p38 mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Protective Effect of this compound on Glutamate-Induced Neurotoxicity in Primary Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethnomedicinal, Phytochemical and Pharmacological Investigations of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Establishment of simultaneous analysis validation for Perilla frutescens var. acuta extract | Food Science and Technology [fstjournal.com.br]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Quantitative Comparison and Chemical Profile Analysis of Different Medicinal Parts of Perilla frutescens (L.) Britt. from Different Varieties and Harvest Periods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2',3'-Dihydroxy-4',6'-dimethoxychalcone from Ulex europaeus L.

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-Dihydroxy-4',6'-dimethoxychalcone, a notable chalcone (B49325) derivative, has been identified as a constituent of Ulex europaeus L. (gorse), a hardy, leguminous shrub. This technical guide provides a comprehensive overview of this compound, with a focus on its phytochemical context within U. europaeus, putative isolation and characterization methods, and known biological activities of significant interest to the scientific and drug development communities. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate a deeper understanding of its therapeutic potential, particularly in the realms of neuroprotection and anti-inflammatory action. While the presence of this chalcone in Ulex europaeus is documented, this guide also draws upon research on the compound isolated from other natural sources to provide a more complete profile.

Phytochemical Profile of Ulex europaeus L.

Ulex europaeus, commonly known as gorse, is a plant rich in a diverse array of secondary metabolites. Phytochemical analyses have revealed a significant presence of phenolic compounds, with flavonoids being a predominant class. These include flavonols, flavones, isoflavones, and flavanones[1]. The plant is also known to contain quinolizidine (B1214090) alkaloids, monoterpenes, and cinnamic acid derivatives. The presence of this compound within this complex chemical matrix underscores the potential of U. europaeus as a source of bioactive molecules.

Isolation and Characterization of this compound

While a specific, detailed protocol for the isolation of this compound from Ulex europaeus is not extensively documented in publicly available literature, a general methodology can be inferred from standard phytochemical practices for isolating flavonoids and related chalcones from plant materials.

General Experimental Protocol for Isolation

The following represents a plausible workflow for the extraction and isolation of the target chalcone from the aerial parts of Ulex europaeus.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the expected spectroscopic data for the compound based on closely related structures and general chalcone characteristics.

Table 1: Representative ¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.5 | d | ~8.0 |

| H-3 | ~7.0 | t | ~7.5 |

| H-4 | ~6.9 | t | ~7.5 |

| H-5 | ~7.3 | d | ~8.0 |

| H-6 | ~7.9 | d | ~8.0 |

| H-α | ~7.8 | d | ~15.5 |

| H-β | ~8.1 | d | ~15.5 |

| 4'-OCH₃ | ~3.9 | s | - |

| 6'-OCH₃ | ~3.8 | s | - |

| 2'-OH | ~13.5 | s | - |

| 3'-OH | ~9.0 | s | - |

| 5'-H | ~6.2 | s | - |

Note: Data are estimations based on similar chalcone structures and may vary depending on the solvent and instrument used.

Table 2: Representative ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~128.0 |

| C-2 | ~129.5 |

| C-3 | ~127.0 |

| C-4 | ~130.0 |

| C-5 | ~128.5 |

| C-6 | ~135.0 |

| C-α | ~125.0 |

| C-β | ~145.0 |

| C=O | ~192.0 |

| C-1' | ~105.0 |

| C-2' | ~160.0 |

| C-3' | ~132.0 |

| C-4' | ~165.0 |

| C-5' | ~95.0 |

| C-6' | ~162.0 |

| 4'-OCH₃ | ~55.5 |

| 6'-OCH₃ | ~56.0 |

Note: Data are estimations based on similar chalcone structures and may vary depending on the solvent and instrument used.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition. For this compound (C₁₇H₁₆O₅), the expected [M+H]⁺ ion would be approximately m/z 301.1025.

Biological Activities and Therapeutic Potential

This compound has demonstrated promising biological activities in preclinical studies, suggesting its potential for development as a therapeutic agent.

Inhibition of Amyloid β-Protein (Aβ42) Aggregation

One of the most significant reported activities of this compound isolated from Ulex europaeus is its ability to inhibit the fibrillization and aggregation of Amyloid β-protein (Aβ42)[1]. The aggregation of Aβ42 is a key pathological hallmark of Alzheimer's disease.

A common method to assess Aβ42 aggregation is the Thioflavin T (ThT) fluorescence assay.

The chalcone's ability to interfere with Aβ42 aggregation suggests its potential as a neuroprotective agent for Alzheimer's disease.

Activation of the Nrf2-ARE Signaling Pathway

Studies on this compound isolated from green perilla have shown that it is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway[2][3]. This pathway is a critical cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like the subject chalcone, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of cytoprotective genes, including those encoding antioxidant and detoxifying enzymes.

This activation of the Nrf2-ARE pathway is believed to be the mechanism behind the observed neuroprotective effects of the chalcone against glutamate-induced neurotoxicity and its anti-inflammatory effects in a model of chronic contact dermatitis[2][3].

Table 3: Summary of Key Biological Activities

| Biological Activity | Model System | Key Findings | Potential Therapeutic Application |

| Inhibition of Aβ42 Aggregation | In vitro assays | Inhibits fibrillization and aggregation of Aβ42.[1] | Alzheimer's Disease |

| Neuroprotection | Rat primary cortical cultures | Protects against glutamate-induced neurotoxicity via Nrf2-ARE pathway activation.[3] | Neurodegenerative Diseases |

| Anti-inflammatory | Chronic contact hypersensitivity mouse model | Suppresses auricular thickness and scratching behavior by upregulating antioxidant enzymes.[2] | Inflammatory Skin Conditions |

Conclusion and Future Directions

This compound, a constituent of Ulex europaeus, presents a compelling profile for further investigation in drug discovery and development. Its dual action as an inhibitor of amyloid-beta aggregation and an activator of the Nrf2-ARE pathway positions it as a promising candidate for neurodegenerative diseases and inflammatory conditions.

Future research should focus on:

-

Developing a standardized protocol for the efficient isolation of this chalcone from Ulex europaeus.

-

Conducting comprehensive in vivo studies to validate its efficacy and safety for the treatment of Alzheimer's disease and other neuroinflammatory disorders.

-

Exploring the structure-activity relationships of this chalcone to design and synthesize more potent and selective analogues.

-

Investigating other potential biological activities of this compound, given the broad therapeutic applications of chalcones in general.

This technical guide provides a foundational understanding of this compound from Ulex europaeus, highlighting its potential and paving the way for future research to unlock its full therapeutic value.

References

- 1. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2',3-Dihydroxy-4,4',6'-trimethoxychalcone | C18H18O6 | CID 5379071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aβ Peptide Aggregation Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Biological Activity of 2',3'-Dihydroxy-4',6'-dimethoxychalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dihydroxy-4',6'-dimethoxychalcone (DDC) is a flavonoid belonging to the chalcone (B49325) subgroup. Chalcones are open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. They are widely distributed in edible plants and have garnered significant interest in the scientific community due to their broad spectrum of biological activities. DDC, in particular, has emerged as a promising therapeutic agent, with studies highlighting its neuroprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biological activities of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects.

Neuroprotective Activity

Recent studies have demonstrated that this compound exerts significant neuroprotective effects against glutamate-induced excitotoxicity. This activity is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.

Mechanism of Action

In the central nervous system, DDC has been shown to preferentially activate the Nrf2-ARE pathway within astrocytes.[1][2] Under conditions of oxidative stress, such as that induced by excessive glutamate (B1630785), DDC facilitates the translocation of Nrf2 to the nucleus. Once in the nucleus, Nrf2 binds to the ARE, leading to the upregulation of a suite of antioxidant and cytoprotective genes. A key enzyme upregulated by this pathway is γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH).[1][2] The subsequent increase in intracellular GSH in astrocytes leads to its enhanced release into the extracellular space. This extracellular GSH can then be utilized by neurons to bolster their own antioxidant defenses, thereby protecting them from glutamate-induced oxidative damage and cell death.[1][2] While heme oxygenase-1 (HO-1) is also an Nrf2 target gene, its inhibition did not significantly affect the neuroprotective effects of DDC in the context of glutamate excitotoxicity, suggesting that the GSH-mediated mechanism is predominant.[1][2]

Quantitative Data: Neuroprotection

While studies have confirmed a concentration-dependent neuroprotective effect of DDC against glutamate-induced toxicity, specific IC50 values have not been reported.[1][2] The available data demonstrates a significant increase in neuronal viability with pre-treatment of DDC at concentrations ranging from 3 to 30 µM.

| Cell Type | Insult | DDC Concentration (µM) | Effect | Reference |

| Rat Primary Cortical Cultures | Glutamate (100 µM) | 3 - 30 | Concentration-dependent inhibition of neurotoxicity | [1][2] |

| Rat Primary Cortical Astrocytes | - | 30 | Marked increase in intracellular reduced Glutathione (GSH) | [1][2] |

Anti-inflammatory Activity

This compound has also demonstrated potent anti-inflammatory properties in a murine model of chronic contact hypersensitivity (cCHS), a condition that mimics allergic contact dermatitis.

Mechanism of Action

Similar to its neuroprotective effects, the anti-inflammatory activity of DDC is linked to its ability to activate the Nrf2-ARE pathway.[3] In the cCHS mouse model, repeated application of an allergen leads to a sustained inflammatory response characterized by ear swelling and scratching behavior. Administration of DDC has been shown to suppress these inflammatory manifestations in a dose-dependent manner.[3] This effect is associated with the upregulation of antioxidant enzymes in the affected tissue, suggesting that DDC mitigates inflammation by enhancing the local antioxidant capacity, thereby reducing oxidative stress which is a key contributor to the inflammatory cascade.[3]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory efficacy of DDC has been quantified by measuring the reduction in auricular thickness in a chronic contact hypersensitivity mouse model.

| Animal Model | Inflammatory Stimulus | DDC Dosage | Effect on Auricular Thickness | Reference |

| Chronic Contact Hypersensitivity (cCHS) Mice | Picryl chloride | Dose-dependent | Suppression of the increase in auricular thickness | [3] |

Anticancer and Antimicrobial Activities

Currently, there is a lack of specific quantitative data (IC50 or MIC values) in the public domain regarding the anticancer and antimicrobial activities of this compound. However, studies on structurally related chalcones provide valuable insights into its potential in these areas.

Anticancer Activity of Structurally Related Chalcones

The following table summarizes the cytotoxic activity of 2',4'-dihydroxy-4',6'-dimethoxychalcone, a close structural analog of DDC, against various human cancer cell lines. This data is provided for comparative purposes.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 2',4'-dihydroxy-4',6'-dimethoxychalcone | MCF-7 | Breast Adenocarcinoma | 52.5 | [4] |

| 2',4'-dihydroxy-4',6'-dimethoxychalcone | MDA-MB-231 | Breast Adenocarcinoma | 66.4 | [4] |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) | SMMC-7721 | Hepatocellular Carcinoma | 32.3 | [5] |

Antimicrobial Activity of Structurally Related Chalcones

The following table presents the minimum inhibitory concentration (MIC) values for various chalcone derivatives against different microbial strains. This data is intended to provide a contextual understanding of the potential antimicrobial activity of chalcones.

| Compound | Microorganism | Type | MIC (µg/mL) | Reference |

| 2',4'-Dihydroxychalcone | Aspergillus fumigatus | Fungus | 64-128 (MIC50) | [6] |

| 2'-hydroxy-4',6',4-trimethoxychalcone | Staphylococcus aureus | Bacteria | >5.0% (agar diffusion) | [7] |

| 2'-hydroxy-4',6',4-trimethoxychalcone | Escherichia coli | Bacteria | >5.0% (agar diffusion) | [7] |

| 3',4',5'-Trimethoxychalcone | Candida krusei | Fungus | 3.9 | [8] |

| 3'-Methoxychalcone | Pseudomonas aeruginosa | Bacteria | 7.8 | [8] |

Experimental Protocols

Glutamate-Induced Neurotoxicity Assay in Primary Cortical Cultures

This protocol is adapted from studies investigating the neuroprotective effects of DDC.[1][2]

-

Cell Culture:

-

Isolate cerebral cortex tissues from embryonic Wistar/ST rat fetuses (embryonic days 17-19).

-

Dissociate the tissues into single cells and seed them onto polyethylenimine-coated plates.

-

Maintain the primary cultures in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified 5% CO2 atmosphere.

-

-

Treatment:

-

After a suitable period of in vitro culture (e.g., 7-10 days), treat the cortical cultures with varying concentrations of this compound (e.g., 3, 10, 30 µM) for 24 hours.

-

-

Induction of Neurotoxicity:

-

Following the pre-treatment period, expose the cultures to glutamate (e.g., 100 µM) for a defined period (e.g., 10 minutes or 24 hours).

-

-

Assessment of Neurotoxicity:

-

Quantify neuronal viability using standard assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

-

Compare the viability of DDC-treated cultures to that of untreated and glutamate-only treated controls.

-

Chronic Contact Hypersensitivity (cCHS) Mouse Model

This protocol is based on the methodology used to evaluate the anti-inflammatory effects of DDC.[3]

-

Animals:

-

Use a suitable mouse strain (e.g., BALB/c).

-

-

Sensitization and Challenge:

-

Sensitize the mice by applying a hapten (e.g., 1% picryl chloride in a vehicle of ethanol (B145695) and acetone) to a shaved area of the abdomen or the right ear.

-

After a sensitization period (e.g., 7 days), repeatedly challenge the same site with a lower concentration of the hapten every two days for a specified duration (e.g., 12 days) to induce a chronic inflammatory response.

-

-

Treatment:

-

Administer this compound (at various doses, e.g., orally or topically) at a set time point in relation to the hapten challenge (e.g., 2 hours after each challenge from a specific day onwards).

-

-

Evaluation of Inflammation:

-

Measure the auricular thickness using a digital micrometer at regular intervals throughout the experiment.

-

Monitor and score the frequency of scratching behavior.

-

At the end of the experiment, euthanize the animals and collect the ear tissue for histological analysis and measurement of antioxidant enzyme expression levels via methods like Western blotting or qPCR.

-

Signaling Pathways and Experimental Workflows

Caption: Nrf2-ARE pathway activation by DDC in astrocytes leading to neuroprotection.

Caption: General experimental workflow for evaluating the biological activity of DDC.

References

- 1. Protective Effect of 2′,3′-Dihydroxy-4′,6′-dimethoxychalcone on Glutamate-Induced Neurotoxicity in Primary Cortical Cultures [jstage.jst.go.jp]

- 2. Protective Effect of this compound on Glutamate-Induced Neurotoxicity in Primary Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of 2'-3'-dihydroxy-4',6'-dimethoxychalcone derived from green perilla on auricle thickness in chronic contact dermatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis | MDPI [mdpi.com]

- 5. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Antifungal Activity and Mode of Action of 2',4'-Dihydroxychalcone against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Multifaceted Mechanism of Action of 2',3'-Dihydroxy-4',6'-dimethoxychalcone: A Technical Guide

For Immediate Release

A comprehensive analysis of 2',3'-Dihydroxy-4',6'-dimethoxychalcone (DDC), a naturally occurring chalcone (B49325), reveals a complex and potent mechanism of action with significant therapeutic potential in oncology, inflammation, and neuroprotection. This technical guide provides an in-depth exploration of its molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Therapeutic Activities and Molecular Mechanisms

This compound (DDC) and its structural analogs exhibit a remarkable range of biological activities, primarily centered around their anti-inflammatory, anticancer, and neuroprotective properties. The core of its mechanism lies in the modulation of critical cellular signaling pathways, leading to the regulation of gene expression and cellular processes such as apoptosis, cell cycle arrest, and antioxidant defense.

Anti-Inflammatory Effects

DDC demonstrates potent anti-inflammatory activity by targeting key mediators of the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used model for studying inflammation, DDC and related chalcones have been shown to significantly inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2][3] This inhibition is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2]

Specifically, the chalcone prevents the activation of the IκB kinase (IKK) complex, which in turn inhibits the degradation of the inhibitor of κB (IκBα) and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1] Furthermore, it selectively inhibits the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK) without significantly affecting the Extracellular signal-Regulated Kinase (ERK).[1][2]

Anticancer Activity

The anticancer properties of DDC and similar chalcones are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. In various cancer cell lines, including breast, cervical, and liver cancer, these compounds have demonstrated significant antiproliferative effects.[4][5][6]

The induction of apoptosis is a key mechanism, triggered through both the intrinsic (mitochondrial) and extrinsic pathways. DDC has been shown to alter the mitochondrial outer membrane potential, leading to the activation of pro-apoptotic proteins.[4] In some cancer cells, it also induces the generation of reactive oxygen species (ROS), further contributing to apoptotic cell death.[7]

Cell cycle arrest is another critical aspect of its anticancer activity. Studies have shown that these chalcones can induce cell cycle arrest at the G0/G1 or G2/M phases, depending on the cell line.[4][6][8] This is often mediated by the downregulation of key cell cycle regulatory proteins such as cyclin D1 and cyclin-dependent kinase 4 (CDK4).[7]

Moreover, some chalcones exhibit anti-angiogenic properties by inhibiting the formation of new blood vessels, a process crucial for tumor growth and metastasis.[9] This is partly achieved by inhibiting the induction of cyclooxygenase-2 (COX-2).[9]

Neuroprotective and Other Bioactivities

DDC has also been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[10][11] This pathway plays a crucial role in the cellular defense against oxidative stress by inducing the expression of various antioxidant enzymes.[10] This activation confers neuroprotective effects against glutamate-induced neurotoxicity, suggesting its potential in the management of neurodegenerative diseases.[11] The protective mechanism involves an increase in intracellular reduced glutathione (B108866) (GSH) levels in astrocytes.[11]

Additionally, DDC and its analogs have shown potential in dermatology by inhibiting melanogenesis.[2][3] They can reduce melanin (B1238610) content and tyrosinase activity in melanoma cells by downregulating the expression of key melanogenic enzymes.[2] Furthermore, some chalcones have been investigated for their potential to inhibit the fibrillization and aggregation of Amyloid β-protein (Aβ42), a key pathological hallmark of Alzheimer's disease.[12]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and related chalcones, providing a comparative overview of their potency in various biological assays.

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) | C-33A (Cervical) | Antiproliferative Activity | 15.76 ± 1.49 | [6] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa (Cervical) | Antiproliferative Activity | 10.05 ± 0.22 | [6] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SiHa (Cervical) | Antiproliferative Activity | 18.31 ± 3.10 | [6] |

| 2',4',4-Trihydroxy-3-methoxychalcone | HeLa (Cervical) | Cytotoxicity | 8.53 µg/mL | [13] |

| 2',4',4-Trihydroxy-3-methoxychalcone | WiDr (Colon) | Cytotoxicity | 2.66 µg/mL | [13] |

| 2',4',4-Trihydroxy-3-methoxychalcone | T47D (Breast) | Cytotoxicity | 24.61 µg/mL | [13] |

| 2',4-Dihydroxy-3-methoxychalcone | HeLa (Cervical) | Cytotoxicity | 12.80 µg/mL | [13] |

| 2',4-Dihydroxy-3-methoxychalcone | WiDr (Colon) | Cytotoxicity | 19.57 µg/mL | [13] |

| 2',4-Dihydroxy-3-methoxychalcone | T47D (Breast) | Cytotoxicity | 20.73 µg/mL | [13] |

| Compound | Cell Line | Treatment | Effect | Reference |

| 2',4-Dihydroxy-4',6'-dimethoxy-chalcone | MCF-7 (Breast) | DDC | 65.7% of cells arrested in G0/G1 phase | [4] |

| 2',4-Dihydroxy-4',6'-dimethoxy-chalcone | MDA-MB-231 (Breast) | DDC | 62.5% of cells arrested in G0/G1 phase | [4] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa (Cervical) | DMC (12h) | 63.13 ± 3.21% of cells in G0/G1 phase | [8] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa (Cervical) | DMC (24h) | 64.67 ± 6.66% of cells in G0/G1 phase | [8] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa (Cervical) | DMC (48h) | 67.40 ± 3.51% of cells in G0/G1 phase | [8] |

| 2'-hydroxy-4'-methoxychalcone (B191446) (HMC) | LLC-bearing mice | 30 mg/kg HMC (s.c. for 20 days) | 27.2% inhibition of tumor volume | [9] |

| 2'-hydroxy-4'-methoxychalcone (HMC) | Sarcoma 180-bearing mice | 30 mg/kg HMC (i.p. for 10 days) | 33.7% suppression in tumor weight | [9] |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 xenograft | 150 mg/kg DMC | Average tumor weight of 0.59 ± 0.12 g (vs. 1.42 ± 0.11 g in control) | [14] |

Signaling Pathway and Experimental Workflow Diagrams

To visually elucidate the complex mechanisms of action, the following diagrams have been generated using the DOT language.

Caption: Anti-inflammatory signaling pathway of DDC.

Caption: Intrinsic apoptosis pathway induced by DDC.

Caption: Nrf2-ARE antioxidant pathway activation by DDC.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the replication and extension of these findings. The following section details the protocols for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic effects of the chalcone on various cell lines.

-

Methodology:

-

Cells (e.g., RAW 264.7, MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the chalcone (e.g., 0-100 µM) for a specified period (e.g., 24, 48, or 72 hours).

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

-

Western Blot Analysis

-

Objective: To determine the expression levels of specific proteins in key signaling pathways.

-

Methodology:

-

Cells are treated with the chalcone and/or a stimulant (e.g., LPS) for the desired time.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against the target proteins (e.g., p-p65, p65, p-p38, p38, β-actin) at the manufacturer's recommended dilution.

-

The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Flow Cytometry for Cell Cycle Analysis

-

Objective: To analyze the distribution of cells in different phases of the cell cycle.

-

Methodology:

-

Cells are treated with the chalcone for a specific duration.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

Fixed cells are washed with PBS and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

The cells are incubated in the dark for 30 minutes at room temperature.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases is determined using appropriate software.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Objective: To quantify the concentration of pro-inflammatory cytokines in cell culture supernatants.

-

Methodology:

-

Cell culture supernatants are collected after treatment with the chalcone and/or LPS.

-

The concentrations of TNF-α, IL-1β, and IL-6 are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Briefly, the supernatants are added to wells pre-coated with capture antibodies.

-

After incubation and washing, a detection antibody is added, followed by a substrate solution.

-

The reaction is stopped, and the absorbance is read at a specific wavelength.

-

Cytokine concentrations are calculated based on a standard curve.

-

Conclusion

This compound and its analogs represent a promising class of bioactive compounds with a well-defined, multi-target mechanism of action. Their ability to modulate key signaling pathways involved in inflammation, cancer, and oxidative stress underscores their significant therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of these compounds as novel therapeutic agents. Future investigations should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to translate these promising preclinical findings into clinical applications.

References

- 1. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells | MDPI [mdpi.com]

- 4. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of 2'-3'-dihydroxy-4',6'-dimethoxychalcone derived from green perilla on auricle thickness in chronic contact dermatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protective Effect of this compound on Glutamate-Induced Neurotoxicity in Primary Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2',3'-Dihydroxy-4',6'-dimethoxychalcone: A Technical Overview

This technical guide will, therefore, present a detailed overview of the general methodologies and expected spectroscopic features for a chalcone (B49325) of this nature, based on the analysis of structurally similar and well-documented analogues. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals who may be involved in the synthesis and characterization of this or related compounds.

Predicted Spectroscopic Data

Based on the analysis of closely related compounds such as 2',4'-dihydroxy-4',6'-dimethoxychalcone and 2',3'-dihydroxy-4,4',6'-trimethoxychalcone, the anticipated spectroscopic data for 2',3'-Dihydroxy-4',6'-dimethoxychalcone are summarized below. These tables are predictive and await experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.5 - 7.7 | d | ~8.0 |

| H-3 | ~7.3 - 7.5 | t | ~8.0 |

| H-4 | ~6.9 - 7.1 | t | ~8.0 |

| H-5 | ~7.3 - 7.5 | d | ~8.0 |

| H-6 | ~7.5 - 7.7 | d | ~8.0 |

| H-α | ~7.8 - 8.0 | d | ~15.5 |

| H-β | ~7.4 - 7.6 | d | ~15.5 |

| H-5' | ~6.1 - 6.3 | s | - |

| 4'-OCH₃ | ~3.8 - 4.0 | s | - |

| 6'-OCH₃ | ~3.8 - 4.0 | s | - |

| 2'-OH | ~12.0 - 14.0 | s (br) | - |

| 3'-OH | ~5.0 - 7.0 | s (br) | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~135.0 |

| C-2 | ~128.0 |

| C-3 | ~129.0 |

| C-4 | ~130.0 |

| C-5 | ~129.0 |

| C-6 | ~128.0 |

| C-α | ~125.0 |

| C-β | ~145.0 |

| C=O | ~192.0 |

| C-1' | ~105.0 |

| C-2' | ~160.0 |

| C-3' | ~158.0 |

| C-4' | ~165.0 |

| C-5' | ~90.0 |

| C-6' | ~163.0 |

| 4'-OCH₃ | ~55.0 - 56.0 |

| 6'-OCH₃ | ~55.0 - 56.0 |

Table 3: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z |

| [M]+• | ~316.1 |

| [M+H]+ | ~317.1 |

| [M+Na]+ | ~339.1 |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (intramolecular H-bond) | 3400 - 3200 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=O stretch (conjugated ketone) | 1650 - 1630 |

| C=C stretch (alkene) | 1620 - 1600 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-O stretch (aryl ether) | 1260 - 1200 |

| C-O stretch (phenol) | 1200 - 1150 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a novel chalcone like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified chalcone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

-

2D NMR (Optional but Recommended): To aid in structural elucidation, perform experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the chalcone (typically 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or inject it through a liquid chromatography (LC) system.

-

Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a hypothetical signaling pathway that a chalcone of this nature might influence, given the known biological activities of similar compounds.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of a novel chalcone.

Caption: A hypothetical signaling pathway potentially modulated by a bioactive chalcone.

The Role of 2',3'-Dihydroxy-4',6'-dimethoxychalcone as an Amyloid β-protein (Aβ42) Inhibitor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Amyloid Cascade and the Promise of Chalcones

The amyloid cascade hypothesis remains a central tenet in the understanding of Alzheimer's disease. This hypothesis posits that the aggregation of Aβ42 is a primary pathological event, leading to the formation of soluble oligomers and insoluble fibrils that subsequently trigger a cascade of events including synaptic dysfunction, neuroinflammation, and neuronal cell death.[1] Consequently, strategies aimed at inhibiting the aggregation of Aβ42 are considered a promising therapeutic avenue.

Chalcones, a class of natural compounds belonging to the flavonoid family, have emerged as promising candidates for the development of anti-amyloid agents. Their characteristic 1,3-diaryl-2-propen-1-one backbone can be readily synthesized and modified, allowing for the exploration of structure-activity relationships.[2] Several chalcone (B49325) derivatives have demonstrated the ability to interfere with Aβ aggregation and exhibit neuroprotective properties.[2] 2',3'-dihydroxy-4',6'-dimethoxychalcone (DDC) is a specific chalcone that has been identified as an inhibitor of Aβ42 fibrillization and aggregation.[3][4]

Mechanism of Action: A Dual Approach to Neuroprotection

The therapeutic potential of this compound in the context of Alzheimer's disease appears to be twofold: direct inhibition of Aβ42 aggregation and indirect neuroprotection through the activation of endogenous antioxidant pathways.

Direct Inhibition of Aβ42 Aggregation

Qualitative studies have indicated that DDC can inhibit the fibrillization and aggregation of Aβ42.[3][4] The precise molecular mechanism of this inhibition is not yet fully elucidated but is thought to involve the interaction of the chalcone with Aβ42 monomers or early-stage oligomers, thereby preventing their assembly into higher-order structures. The hydroxyl and methoxy (B1213986) groups on the chalcone scaffold are likely to play a crucial role in this interaction through hydrogen bonding and hydrophobic interactions.

Neuroprotection via Nrf2-ARE Signaling Pathway Activation

A significant body of evidence points to the neuroprotective effects of DDC being mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like chalcones can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter regions of its target genes, initiating their transcription.[2][6] These genes encode for proteins such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which play critical roles in mitigating oxidative stress, a key contributor to neurodegeneration in Alzheimer's disease.[7]

Signaling Pathway Diagram: Nrf2-ARE Activation by DDC

Caption: Nrf2-ARE signaling pathway activation by DDC.

Data Presentation: Quantitative Analysis of Chalcone Derivatives as Aβ42 Inhibitors

While specific IC50 values for this compound in Aβ42 aggregation assays are not prominently available in the reviewed literature, data for other chalcone and dihydrochalcone (B1670589) derivatives provide valuable context for the potential potency of this class of compounds. The following table summarizes the inhibitory activities of selected chalcones against Aβ42 aggregation, as determined by the Thioflavin T (ThT) fluorescence assay.

| Compound | Assay | IC50 (µM) | Reference |

| Trans-Chalcone | Aβ42 Aggregation (Yeast Model) | ~15 | [8] |

| Baicalein (a flavonoid with a chalcone-like core) | Aβ42 Aggregation (Yeast Model) | ~8 | [8] |

| A Dihydrochalcone Derivative | Aβ42 Fibril Inhibition (in vitro) | Not specified, but showed potent inhibition | [9] |

Note: The experimental conditions for these assays may vary, affecting the direct comparability of IC50 values.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of Aβ42 inhibitors.

Thioflavin T (ThT) Fluorescence Assay for Aβ42 Aggregation Inhibition

This assay is a widely used method to monitor the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Materials:

-

Aβ42 peptide (synthetic, pre-treated to ensure monomeric state)

-

This compound (DDC) or other test compounds

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Preparation of Aβ42: Reconstitute lyophilized Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) to disaggregate pre-existing seeds, then evaporate the solvent and resuspend in a small volume of DMSO. Dilute to the final working concentration in ice-cold PBS.

-

Preparation of Test Compounds: Dissolve DDC and other test compounds in DMSO to create stock solutions. Prepare serial dilutions in PBS. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.

-

Assay Setup: In each well of the 96-well plate, combine the Aβ42 solution (final concentration typically 10-20 µM), the test compound at various concentrations, and ThT solution (final concentration typically 10-20 µM). Include control wells with Aβ42 and ThT alone (positive control) and wells with buffer and ThT (negative control).

-

Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) using a fluorescence plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.[10][11]

-

Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The percentage of inhibition can be calculated by comparing the fluorescence intensity of the samples with the test compound to the positive control at the plateau phase. The IC50 value is the concentration of the inhibitor that produces 50% inhibition of Aβ42 aggregation.

Transmission Electron Microscopy (TEM) for Visualization of Aβ42 Fibril Morphology

TEM is a powerful technique to directly visualize the morphology of Aβ42 aggregates and to assess the effect of inhibitors on fibril formation.

Materials:

-

Aβ42 peptide

-

DDC or other test compounds

-

Carbon-coated copper grids (200-400 mesh)

-

Uranyl acetate (B1210297) (2% w/v in water) or other negative staining solution

-

Ultrapure water

-

Filter paper

Procedure:

-

Sample Preparation: Prepare Aβ42 aggregation reactions as described in the ThT assay protocol (with and without the inhibitor). Incubate the samples at 37°C for a sufficient time to allow fibril formation (e.g., 24-48 hours).

-

Grid Preparation: Place a 5-10 µL drop of the Aβ42 sample onto a carbon-coated copper grid and allow it to adsorb for 1-2 minutes.

-

Washing: Gently blot the excess sample with filter paper and wash the grid by floating it on a drop of ultrapure water for a few seconds. Repeat the washing step.

-

Staining: Apply a drop of 2% uranyl acetate solution to the grid for 30-60 seconds for negative staining.[12][13]

-

Drying: Remove the excess stain with filter paper and allow the grid to air dry completely.

-

Imaging: Examine the grids using a transmission electron microscope. Acquire images at different magnifications to observe the overall morphology of the aggregates and the detailed structure of the fibrils.[14][15]

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating Aβ42 inhibitors.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for Alzheimer's disease. Its ability to inhibit Aβ42 aggregation, coupled with its neuroprotective effects through the activation of the Nrf2-ARE pathway, suggests a multi-pronged approach to combating the complex pathology of the disease.

Future research should focus on several key areas:

-

Quantitative Analysis: Determining the IC50 value of DDC for Aβ42 aggregation is crucial for a comprehensive understanding of its potency.

-

Mechanism of Inhibition: Elucidating the precise molecular interactions between DDC and Aβ42 will aid in the rational design of more potent chalcone-based inhibitors.

-

In Vivo Studies: Evaluating the efficacy of DDC in animal models of Alzheimer's disease is a necessary step to translate these promising in vitro findings into potential clinical applications.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the DDC scaffold will help identify the key chemical features responsible for its anti-aggregation and neuroprotective activities, leading to the development of optimized second-generation inhibitors.

References

- 1. Thioflavin T spectroscopic assay [assay-protocol.com]

- 2. iris.uniroma1.it [iris.uniroma1.it]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chalcone-Derived Nrf2 Activator Protects Cognitive Function via Maintaining Neuronal Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trans-Chalcone Plus Baicalein Synergistically Reduce Intracellular Amyloid Beta (Aβ42) and Protect from Aβ42 Induced Oxidative Damage in Yeast Models of Alzheimer’s Disease | MDPI [mdpi.com]

- 9. 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Aβ42 aggregation using peptides selected from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Transmission electron microscopy assay [assay-protocol.com]

- 13. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of Dimethoxy Chalcones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are aromatic ketones characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. Their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties, have positioned them as promising scaffolds in drug discovery. Among the various substituted chalcones, dimethoxy derivatives have demonstrated significant potential in mitigating inflammatory responses. This technical guide provides an in-depth overview of the anti-inflammatory properties of dimethoxy chalcones, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel anti-inflammatory therapeutics.

Core Mechanisms of Anti-inflammatory Action

Dimethoxy chalcones exert their anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central regulators of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. These genes encode for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]

Dimethoxy chalcones have been shown to interfere with this pathway at multiple points. For instance, 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) has been observed to reduce NF-κB/p65 nuclear translocation in LPS-stimulated RAW 264.7 macrophages.[1][4] This inhibition leads to a downstream reduction in the expression of iNOS and COX-2, thereby decreasing the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two key mediators of inflammation.[1][4]

Figure 1: Inhibition of the NF-κB signaling pathway by dimethoxy chalcones.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), is another crucial signaling cascade in the inflammatory process. LPS stimulation of macrophages activates these kinases, leading to the production of pro-inflammatory mediators.[1] Studies have shown that 2'-hydroxy-4',6'-dimethoxychalcone can inhibit the phosphorylation of p38 and JNK in LPS-stimulated RAW 264.7 cells, thereby contributing to its anti-inflammatory effects.[1]

Figure 2: Modulation of the MAPK signaling pathway by dimethoxy chalcones.

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of various dimethoxy chalcones has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of their potency.

In Vitro Anti-inflammatory Activity

| Compound | Assay | Cell Line | Stimulant | IC50 / % Inhibition | Reference |

| 2'-hydroxy-4',6'-dimethoxychalcone | NO Production | RAW 264.7 | LPS | ~83.95% inhibition at 20 µM | [1] |

| 2'-hydroxy-3',4'-dimethoxychalcone | NO Production | RAW 264.7 | LPS | ~79.75% inhibition at 20 µM | [1] |

| 2'-hydroxy-3,4'-dimethoxychalcone | NO Production | RAW 264.7 | LPS | ~33.00% inhibition at 20 µM | [1] |

| 2'-hydroxy-4,4'-dimethoxychalcone | NO Production | RAW 264.7 | LPS | ~23.10% inhibition at 20 µM | [1] |

| (E)-1-(3,5-Difluorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | NO Production | RAW 264.7 | LPS | Data not specified | [5] |

| 1-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one | NO Production | RAW 264.7 | LPS | Data not specified | [5] |

| 4-dimethylamino-3',4'-dimethoxychalcone | iNOS Expression | Mouse Peritoneal Macrophages | Zymosan | Effective inhibition | [6] |

| 2f (methoxyphenyl-based chalcone) | NO Production | RAW 264.7 | LPS | IC50 = 11.2 µM | [7] |

In Vivo Anti-inflammatory Activity

| Compound | Animal Model | Assay | Dosage | % Inhibition | Reference |

| 5'-chloro-2'-hydroxy-4'6'-dimethyl-3,4,5-trimethoxychalcone | Rat | Carrageenan-induced paw edema | Not specified | 90% | [8] |

| 2',6'-dihydroxy-4'-methoxydihydrochalcone | Mouse | Carrageenan-induced subcutaneous inflammation | 3 mg/kg, p.o. | Significant reduction in neutrophil migration | [9] |

| 4-dimethylamino-3',4'-dimethoxychalcone | Mouse | Carrageenan paw edema | Not specified | Anti-inflammatory effects observed | [6] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the anti-inflammatory properties of dimethoxy chalcones. The following section outlines the methodologies for key in vitro assays.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the production of nitric oxide by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.[10][11]

Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a pink-colored azo compound, the absorbance of which is measured spectrophotometrically at 540 nm. The intensity of the color is directly proportional to the nitrite concentration.

Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]

-

Seed the cells into 96-well plates at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10][11]

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the dimethoxy chalcone (B49325) derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-inflammatory agent).[10]

-

-

Stimulation:

-

Induce an inflammatory response by stimulating the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.[10]

-

-

Nitrite Measurement:

-

After incubation, collect 50-100 µL of the cell culture supernatant from each well.[10][11]

-

Prepare a sodium nitrite standard curve (0-100 µM) in fresh culture medium.[11]

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatants and standards in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Data Analysis:

References

- 1. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review on the Anti-inflammatory Activity of Chalconesderived Moieties | Bentham Science [benthamscience.com]

- 4. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]